N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(12-3-6-15-16(9-12)23-10-18-15)20-13-4-1-11(2-5-13)14-7-8-19-21-14/h1-10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPNCLKYRGCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the benzo[d]thiazole moiety. The final step usually involves the coupling of these two fragments under specific reaction conditions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is often formed by cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.
Coupling Reaction: The final coupling step involves the reaction of the pyrazole derivative with the benzo[d]thiazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have demonstrated the efficacy of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide against various bacterial and fungal strains.
Key Findings :
- The compound was tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Its antifungal activity was also evaluated, indicating effectiveness against common fungal pathogens.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Inhibitory |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown activity against different cancer cell lines, particularly those associated with breast cancer.
Case Studies :
- A study evaluated the compound's effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15.2 |
| HeLa | 20.5 |
Molecular Docking Insights
Molecular docking simulations have shown that the compound binds effectively to target proteins associated with cancer cell proliferation and survival, which may explain its observed anticancer activity.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazole Carboxamide Family
Substituent Variations on the Benzothiazole Core
Compounds 20–24 and 27 () share the benzothiazole-6-carboxamide backbone but differ in substituents:
- Compound 24 : 2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide.
- Compound 25 : 2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide.
Key Differences :
- The presence of 2-acetamido groups in these analogs may influence solubility and metabolic stability compared to the pyrazole-substituted target compound.
Molecular Weight and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₃N₅OS | 343.4 | N/A | N/A |
| Compound 24 | C₂₂H₁₉N₅O₃S₂ | 489.6 | >96 | >200 |
| Compound 27 | C₂₃H₂₁N₅O₄S₂ | 519.6 | >96 | >200 |
Insights :
Pyridine-Based Analogs: Asciminib (ABL001)
Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide) shares a pyrazole-carboxamide motif but replaces benzothiazole with a pyridine core (CAS 1492952-76-7) .
Comparison Highlights :
- Core Heterocycle : Pyridine in Asciminib vs. benzothiazole in the target compound. Pyridine’s electron-withdrawing nature may enhance metabolic stability.
- Substituents : Asciminib includes a chlorodifluoromethoxy group and a 3-hydroxypyrrolidine, which are absent in the target compound. These groups likely contribute to its specificity as a BCR-ABL1 inhibitor .
- Therapeutic Application : Asciminib is FDA-approved for chronic myeloid leukemia (CML), whereas the target compound’s biological activity remains unconfirmed .
Indole-Pyrazole Derivatives (TNIK Inhibitors)
describes TNIK inhibitors such as N-(5-(phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine derivatives , which share the pyrazole moiety but utilize an indole scaffold instead of benzothiazole.
Structural Contrasts :
- unknown targets for the benzothiazole compound).
- Biological Activity : TNIK inhibitors are explicitly designed for cancer treatment, highlighting the role of scaffold choice in target specificity .
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, a compound characterized by a pyrazole ring fused with a benzo[d]thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving the reaction of 1H-pyrazole derivatives with benzo[d]thiazole precursors. The synthetic pathways typically include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation. For instance, the synthesis often involves the use of acetic acid as a solvent and can yield significant amounts of the desired compound with good reproducibility .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including hepatoma cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase pathways .
Table 1: Antitumor Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | ROS accumulation, caspase activation |
| HeLa | 20 | Mitochondrial disruption |
| MCF-7 | 25 | Apoptosis via caspase cascade |
Cytotoxicity and Selectivity
The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is attributed to the higher susceptibility of malignant cells to oxidative stress induced by the compound. Studies indicate that this compound is significantly more effective against cancerous cells than against normal hepatic cells .
The primary mechanism by which this compound exerts its biological effects involves:
- Induction of ROS : The compound promotes ROS generation in mitochondria, leading to oxidative stress.
- Mitochondrial Dysfunction : Accumulation of ROS results in mitochondrial membrane potential (MMP) disruption.
- Caspase Activation : The disruption of MMP activates caspases, initiating apoptosis.
This multi-faceted approach makes it a promising candidate for further development in cancer therapeutics.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases .
- In Vivo Studies : Animal models treated with the compound demonstrated significant tumor reduction compared to control groups, indicating its potential for clinical applications .
Q & A
Q. What are the validated synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, and how are intermediates characterized?
- Synthetic Routes :
- Core Assembly : The benzo[d]thiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions .
- Pyrazole Integration : The 1H-pyrazole ring is introduced via palladium-catalyzed coupling or nucleophilic substitution, often using 3-iodopyrazole precursors .
- Amide Bond Formation : Final coupling of the benzo[d]thiazole-6-carboxylic acid with 4-(1H-pyrazol-3-yl)aniline is achieved using EDCI/HOBt or DCC in anhydrous DMF .
- Characterization :
- NMR : 1H/13C NMR confirms regiochemistry (e.g., pyrazole N1 vs. N2 substitution via downfield shifts at δ 7.8–8.2 ppm for NH protons) .
- HRMS : Validates molecular weight (expected [M+H]+ for C19H14N4OS: 355.0918) .
Q. How is the purity and structural integrity of the compound ensured during synthesis?
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted aniline or carboxylic acid byproducts .
- Analytical Methods :
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexanes 1:1, Rf ~0.5) .
- Melting Point : Consistency with literature (e.g., 210–215°C) confirms crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Case Study : Discrepancies in IC50 values (e.g., µM vs. nM ranges) for kinase inhibition may arise from:
- Assay Conditions : ATP concentration variations (1 mM vs. 10 µM) alter competition dynamics .
- Solubility : DMSO stock precipitation in aqueous buffers reduces effective concentration; use of β-cyclodextrin or PEG-based solubilizers is advised .
- Validation : Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies true potency .
Q. How does the compound’s structure-activity relationship (SAR) guide optimization for target selectivity?
- Key Modifications :
- Benzo[d]thiazole Substitution : 6-Carboxamide is critical for ATP-binding pocket engagement; methyl or chloro groups at position 2 improve metabolic stability .
- Pyrazole Positioning : N1-substitution enhances π-stacking with kinase hinge regions (e.g., TNIK inhibitors), while N2-substitution favors off-target effects .
- Data-Driven Design : Molecular docking (PDB: 3H6) identifies hydrophobic interactions with Val96 and hydrogen bonds with Asp184 .
Q. What analytical methods are used to resolve spectral ambiguities in structurally similar derivatives?
- Challenge : Overlapping NMR signals for pyrazole (C3-H) and benzo[d]thiazole (C5-H) protons.
- Solutions :
- 2D NMR : HSQC and HMBC differentiate coupling patterns (e.g., pyrazole C3-H couples to adjacent NH, absent in benzo[d]thiazole) .
- Isotopic Labeling : 15N-labeled pyrazole simplifies assignment via 1H-15N HMBC .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 | 99.5 | |
| DCC/DMAP | CH2Cl2 | 0→RT | 65 | 98.0 |
Q. Table 2. Comparative Biological Activities of Structural Analogs
| Analog Structure | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Off-Target) | Source |
|---|---|---|---|---|
| Pyrazole N1-substituted | TNIK | 12 | >100 (vs. JNK1) | |
| Pyrazole N2-substituted | JNK1 | 850 | 5 (vs. TNIK) | |
| Benzo[d]thiazole-2-methyl derivative | CDK2 | 3400 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
